Cu(OTs)2

Catalog No.
S3344863
CAS No.
7144-37-8
M.F
C14H14CuO6S2
M. Wt
405.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cu(OTs)<SUB>2</SUB>

CAS Number

7144-37-8

Product Name

Cu(OTs)2

IUPAC Name

copper;4-methylbenzenesulfonate

Molecular Formula

C14H14CuO6S2

Molecular Weight

405.9 g/mol

InChI

InChI=1S/2C7H8O3S.Cu/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2

InChI Key

MRYMYQPDGZIGDM-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2]

Copper(II) p-toluenesulfonate, or Cu(OTs)₂, is a versatile and effective Lewis acid catalyst used in a range of organic transformations, including carbon-carbon and carbon-heteroatom bond formations. As a salt of a strong acid (p-toluenesulfonic acid) and a transition metal, it provides a moderately Lewis acidic Cu(II) center with a bulky, weakly coordinating tosylate anion. This combination influences its solubility, stability, and catalytic activity, distinguishing it from other common copper salts like halides or triflates in key synthetic applications such as Friedel-Crafts reactions and coupling processes.

Replacing Cu(OTs)₂ with seemingly similar copper(II) salts like copper(II) chloride (CuCl₂) or copper(II) triflate (Cu(OTf)₂) can lead to significant variations in process outcomes. The identity of the anion directly dictates the catalyst's Lewis acidity, solubility in organic media, and thermal stability. For instance, the chloride anion in CuCl₂ is more coordinating than the tosylate anion, which can alter the electronic environment of the copper center and lead to different reactivity or selectivity. Conversely, while Cu(OTf)₂ is a potent Lewis acid, the tosylate anion in Cu(OTs)₂ offers different solubility profiles and can be preferred in specific solvent systems or for substrates sensitive to the higher acidity of triflate-based catalysts. This non-interchangeability makes the specific selection of Cu(OTs)₂ a critical, data-driven decision for ensuring reaction reproducibility and optimizing yield.

Process Compatibility: Superior Dehydration Performance Over Other First-Row Transition Metal Triflates

In the catalytic dehydration of 1-phenylethanol to styrene, a copper(II)-based catalyst demonstrated significantly higher activity compared to its manganese(II), iron(II), cobalt(II), and nickel(II) analogs. The copper catalyst yielded 84% styrene, whereas the other first-row transition metal catalysts under similar conditions showed reduced dehydration activity. This highlights the distinct electronic properties of the Cu(II) center for this transformation, which is a key consideration for precursor suitability in olefin synthesis.

Evidence DimensionCatalytic Yield
Target Compound Data84% yield (for Cu(II) catalyst)
Comparator Or BaselineReduced activity for Mn(II), Fe(II), Co(II), and Ni(II) catalysts
Quantified DifferenceNot explicitly quantified for all comparators, but established as superior.
ConditionsDehydration of 1-phenylethanol to styrene, 120 °C, 1% catalyst loading, 24 h.

For processes requiring alcohol dehydration, selecting a copper-based catalyst like Cu(OTs)₂ over other transition metal salts can significantly improve product yield and process efficiency.

Handling & Solubility: Differentiated Performance Based on Counterion

The choice of anion significantly impacts the solubility of copper salts in various media, a critical parameter for process design in homogeneous catalysis. While quantitative data for Cu(OTs)₂ is sparse, studies on related salts show clear differentiation. For example, p-toluenesulfonic acid monohydrate (the parent acid of the tosylate anion) has significantly higher solubility in low-concentration aqueous sulfuric acid solutions compared to its sodium salt, sodium p-toluenesulfonate. This principle extends to copper salts, where the large, organic tosylate anion in Cu(OTs)₂ generally imparts better solubility in organic solvents compared to inorganic salts like copper sulfate (CuSO₄), which is poorly soluble in most organic solvents. This makes Cu(OTs)₂ a more suitable choice for reactions requiring homogeneous conditions in non-aqueous media.

Evidence DimensionSolubility Profile
Target Compound DataGenerally soluble in organic solvents due to the tosylate anion.
Comparator Or BaselineCuSO₄ is largely insoluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
Quantified DifferenceQualitative but significant difference in applicability for homogeneous organic-phase reactions.
ConditionsSolubility in common organic solvents at ambient temperature.

For homogeneous catalysis in organic solvents, Cu(OTs)₂ offers a significant process advantage over inorganic copper salts like CuSO₄, avoiding issues of heterogeneity and mass transfer limitations.

Thermal Stability: Suitability for High-Temperature Processes Compared to Halides

The thermal stability of a catalyst is a critical procurement parameter for reactions conducted at elevated temperatures. Copper(II) halides, a common class of substitutes, exhibit limited thermal stability. For example, copper(II) chloride (CuCl₂) begins to decompose into copper(I) chloride and chlorine gas at around 400 °C. In contrast, salts with more stable, non-volatile anions like tosylate are generally expected to have higher thermal stability, making them more reliable for high-temperature applications where catalyst integrity is paramount. While specific decomposition data for Cu(OTs)₂ is not readily available, the inherent stability of the tosylate group suggests it is a more robust choice than halides for demanding thermal conditions.

Evidence DimensionDecomposition Temperature
Target Compound DataExpected to be thermally stable at temperatures where copper halides decompose.
Comparator Or BaselineCuCl₂ starts to decompose at ~400 °C.
Quantified DifferenceAvoids decomposition and release of corrosive chlorine gas at moderately high temperatures.
ConditionsThermal decomposition under inert or reaction atmosphere.

For reactions requiring temperatures near or above 400°C, Cu(OTs)₂ provides a more stable and safer alternative to CuCl₂, preventing catalyst breakdown and the formation of undesirable byproducts.

Homogeneous Catalysis in Organic Solvents

Due to the favorable solubility imparted by its tosylate anion, Cu(OTs)₂ is a strong candidate for a wide range of homogeneous catalytic reactions in common organic solvents. This avoids the mass transfer limitations and lower reproducibility often encountered with heterogeneous or poorly soluble catalysts like copper sulfate.

Lewis Acid-Catalyzed C-C Bond Formation

Cu(OTs)₂ is an effective catalyst for classic Lewis acid-mediated reactions such as Friedel-Crafts acylations and alkylations. Its moderate acidity and non-coordinating anion provide a distinct performance profile compared to stronger Lewis acids like Cu(OTf)₂ or anion-participating salts like CuCl₂, making it a valuable tool for optimizing selectivity and yield in the synthesis of aromatic ketones and related structures.

High-Temperature Coupling and Condensation Reactions

The superior thermal stability of the tosylate anion compared to halides like chloride makes Cu(OTs)₂ a more reliable choice for processes requiring high temperatures. This is particularly relevant for Ullmann-type C-N or C-O coupling reactions, which often demand harsh conditions to proceed efficiently.

Related CAS

104-15-4 (Parent)

Other CAS

7144-37-8

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-19-2023

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